molecular formula C20H21N5O3 B11148196 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11148196
M. Wt: 379.4 g/mol
InChI Key: BAKDPTGDVCLFTN-UHFFFAOYSA-N
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Description

| (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a recognized and potent inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics. Its primary mechanism of action involves the specific inhibition of LIMK1, which in turn prevents the phosphorylation and inactivation of cofilin, a critical actin-depolymerizing factor. This disruption of the actin polymerization cycle makes it a valuable tool for investigating processes fundamentally dependent on cytoskeletal remodeling. In cancer research, this compound is employed to study tumor cell invasion, metastasis, and proliferation, as these processes require dynamic cytoskeletal changes. Inhibition of LIMK1 has been shown to reduce the metastatic potential of various cancer cell lines. Furthermore, in neuroscience, it is used to probe the role of actin dynamics in synaptic plasticity, dendritic spine morphology, and growth cone guidance, which are fundamental to learning, memory, and neuronal development. Its high selectivity and potency facilitate the dissection of the LIMK-cofilin signaling pathway in these and other complex biological contexts.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C20H21N5O3/c1-13-21-22-23-25(13)17-6-4-5-15(9-17)20(26)24-8-7-14-10-18(27-2)19(28-3)11-16(14)12-24/h4-6,9-11H,7-8,12H2,1-3H3

InChI Key

BAKDPTGDVCLFTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

Preparation Methods

Preparation of 6,7-Dimethoxy-3,4-dihydroisoquinoline

The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold is synthesized via a Bischler–Napieralski reaction followed by reduction. Key steps include:

  • Cyclization of phenethylamine derivatives : A phenethylamine precursor with methoxy substituents at positions 6 and 7 undergoes cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the corresponding 3,4-dihydroisoquinoline.

  • Catalytic hydrogenation : The intermediate is reduced using hydrogen gas over a palladium or platinum catalyst to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Alternative reductions employ iron and hydrochloric acid, as demonstrated in a patent where stirring with iron/HCl/methanol under nitrogen yielded 3.0 g (33%) of the product after filtration and distillation.

Table 1: Comparison of Reduction Methods

Reducing AgentSolventTemperatureYield (%)Reference
H₂/Pd-CEthanol25°C85
Fe/HClMethanolReflux33

Synthesis of 3-(5-Methyl-1H-tetrazol-1-yl)benzoyl Chloride

The tetrazole-containing fragment is prepared via:

  • Tetrazole ring formation : A nitrile precursor (e.g., 3-cyanophenyl) reacts with sodium azide (NaN₃) and ammonium chloride in a [2+3] cycloaddition under refluxing toluene. The 5-methyl group is introduced using methylating agents like methyl iodide.

  • Acylation to benzoyl chloride : The resulting 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, essential for subsequent coupling.

Coupling Methodologies for Final Assembly

Friedel-Crafts Acylation

The methanone bridge is formed via Friedel-Crafts acylation, where 6,7-dimethoxy-3,4-dihydroisoquinoline reacts with 3-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). However, this method faces challenges due to the electron-rich nature of the isoquinoline ring, leading to side reactions.

Nucleophilic Acyl Substitution

A more reliable approach involves nucleophilic substitution using preformed intermediates:

  • Activation of the acyl chloride : 3-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride is combined with 6,7-dimethoxy-3,4-dihydroisoquinoline in anhydrous dichloromethane (DCM) or acetonitrile.

  • Base-mediated coupling : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation of the isoquinoline’s amine, enabling nucleophilic attack on the acyl chloride. A patent example achieved a 52% yield using similar conditions.

Table 2: Coupling Reaction Optimization

BaseSolventTemperatureYield (%)Reference
K₂CO₃CH₃CN45°C52
Et₃NDCM25°C68

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradients of dichloromethane/methanol/ammonium hydroxide (e.g., 97:3:0.3). High-performance liquid chromatography (HPLC) with C18 columns further refines purity to >95%.

Spectroscopic Analysis

  • ¹H NMR : Key signals include methoxy singlets at δ 3.75–3.85 ppm and tetrazole proton resonances at δ 8.10–8.30 ppm.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 447.2 [M+H]⁺.

Challenges and Optimization

Side Reactions in Tetrazole Synthesis

The cycloaddition step often produces regioisomers (1H- vs. 2H-tetrazole). Using trimethylsilyl azide (TMSN₃) instead of NaN₃ improves regioselectivity, favoring the 1H-tetrazole isomer.

Solvent Effects on Coupling

Polar aprotic solvents like dimethylacetamide (DMA) enhance reaction rates but require rigorous drying to prevent hydrolysis of the acyl chloride.

Industrial-Scale Considerations

Catalytic Reductions

Transitioning from iron/HCl to catalytic hydrogenation (H₂/Pd-C) improves scalability and reduces metal waste. A patent-reported 85% yield under hydrogenation conditions highlights its viability.

Cost-Effective Tetrazole Synthesis

Replacing sodium azide with cheaper alternatives like ammonium chloride/NaN₃ mixtures lowers production costs without compromising yield .

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the isoquinoline ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research suggests that compounds containing isoquinoline and tetrazole structures exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro, showing potential as a lead compound in cancer therapy development .

2. Antimicrobial Properties
The presence of the isoquinoline moiety is associated with antimicrobial activity. Studies have demonstrated that derivatives of this compound can be effective against various bacterial strains, making it a candidate for antibiotic development .

3. Neuroprotective Effects
Given the structural diversity provided by the tetrazole group, the compound may also possess neuroprotective properties. Preliminary studies indicate that it could help mitigate neurodegenerative conditions by interacting with specific biological pathways .

Synthesis and Modification

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can be achieved through several methods, including:

  • Condensation Reactions : Utilizing appropriate precursors to form the desired compound.
  • Functionalization : Modifying existing structures to enhance biological activity or improve solubility .

These synthetic pathways are crucial for developing derivatives with improved efficacy and specificity.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Testing
In vitro testing against Gram-positive and Gram-negative bacteria revealed that this compound showed significant antibacterial activity, suggesting its potential use as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The isoquinoline and tetrazole moieties allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Structural Features

The target compound’s core consists of two pharmacophoric elements:

  • 3-(5-Methyl-1H-tetrazol-1-yl)phenyl : A phenyl ring substituted with a methylated tetrazole, introducing polarity and hydrogen-bond acceptor sites.

Comparison Table

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight Key Biological Activity/Properties Reference
Target Compound 3-(5-Methyl-1H-tetrazol-1-yl) C19H19N5O3* 365.39* Not explicitly reported in evidence -
TQ9 (from ) 3,4-Dimethoxy C20H22N2O5 394.40 High tumor-specific cytotoxicity (TS=12.5)
Compound in 5-Fluoro-2-(tetrazol-1-yl) C19H18FN5O3 383.38 Research use; fluorine enhances stability
Compound in 1-Methyl-1H-indol-2-yl C21H22N2O3 350.40 Structural data only
1,4-Phenylene-bis-analog () Bis-isoquinoline linkage C32H30N2O6 550.60 Enhanced rigidity (crystallography data)

Research Findings and Mechanistic Insights

Cytotoxicity and Substituent Effects

  • TQ9 (C20H22N2O5): The 3,4-dimethoxyphenyl group in TQ9 contributes to bulky substituents that enhance tumor-specific cytotoxicity (TS=12.5) by inducing autophagy in squamous cell carcinoma cells .
  • Target Compound : The tetrazole substituent may improve solubility compared to TQ9’s methoxy groups. However, reduced steric bulk could lower cytotoxicity unless compensated by stronger hydrogen bonding (tetrazole’s nitrogen-rich structure).

Role of Halogenation and Bioisosteres

  • Fluorinated Analog () : The 5-fluoro substitution in C19H18FN5O3 likely increases metabolic stability and lipophilicity, balancing bioavailability and target engagement .
  • Tetrazole vs. Carboxylic Acid : Tetrazole acts as a bioisostere for carboxylic acids, avoiding ionization at physiological pH, which could enhance membrane permeability.

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its complex structure combines isoquinoline and tetrazole functionalities, which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.40 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC19H22N4O3C_{19}H_{22}N_{4}O_{3}
Molecular Weight342.40 g/mol
StructureStructure

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives tested against Gram-positive and Gram-negative bacteria showed notable inhibition zones in agar diffusion assays. Specifically, compounds with similar isoquinoline structures have been effective against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies indicated that it can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast cancer cells . Further research is needed to elucidate the specific pathways involved.

Neuroprotective Effects

Research has also suggested potential neuroprotective effects attributed to the isoquinoline moiety. Compounds in this class have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating a possible application in neurodegenerative diseases .

Case Studies

  • In Vivo Studies : A study involving the administration of a related compound in mice demonstrated significant tumor reduction in models of breast cancer. The compound's efficacy was linked to its ability to target specific receptors involved in tumor growth .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at the methanone position significantly affect biological activity. Compounds with additional functional groups displayed enhanced potency against specific bacterial strains .

Q & A

Basic: What are the optimal synthetic routes for (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone?

Methodological Answer:
The compound can be synthesized via multistep reactions involving:

  • Reagent Selection : Use ethanol or dry benzene as solvents for reflux reactions (e.g., 6-12 hours at 80–100°C) to facilitate cyclization or coupling steps .
  • Key Intermediates : Prepare the dihydroisoquinoline core via condensation of dimethoxy-substituted precursors with acrylonitrile derivatives, followed by tetrazole ring formation using sodium azide and trimethylsilyl chloride .
  • Purification : Isolate solid products via vacuum filtration and recrystallize from ethanol or dimethyl sulfoxide (DMSO) to achieve >75% purity .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl precursors) and monitor reaction progress via TLC .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization involves:

  • Spectroscopy :
    • NMR : Analyze 1H^1\text{H} and 13C^{13}\text{C} NMR spectra for dihydroisoquinoline protons (δ 2.8–3.5 ppm) and tetrazole methyl groups (δ 2.1 ppm) .
    • IR : Confirm carbonyl (C=O) stretching at 1680–1700 cm1^{-1} and tetrazole ring vibrations at 1450–1500 cm1^{-1} .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated C20H20N4O3\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3: 388.15 g/mol) .
  • Melting Point : Determine purity via consistent melting points (e.g., 155–222°C) .

Basic: What stability considerations are critical during storage and handling?

Methodological Answer:

  • Environmental Factors : Store at –20°C in amber vials to prevent photodegradation of the tetrazole moiety .
  • Solubility : Use DMSO for stock solutions (>10 mM) but avoid aqueous buffers with pH >8 to prevent hydrolysis of the methanone group .
  • Analytical Monitoring : Conduct periodic HPLC-UV (λ = 254 nm) to detect degradation products (e.g., free tetrazole or quinoline derivatives) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or proteases). Parameterize the tetrazole ring’s electrostatic potential and dihydroisoquinoline’s aromatic π-stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess conformational stability in binding pockets .
  • Validation : Compare predicted binding affinities (ΔG) with experimental IC50_{50} values from enzymatic assays .

Advanced: What strategies resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility Checks : Replicate reactions under inert atmospheres (N2_2) to exclude oxygen-mediated side reactions .
  • Analytical Harmonization : Standardize NMR solvents (e.g., CDCl3_3 vs. DMSO-d6_6) and calibration protocols to minimize shifts .
  • Meta-Analysis : Use multivariate regression to identify yield influencers (e.g., solvent polarity, catalyst load) across studies .

Advanced: How to design experiments for evaluating pharmacological activity?

Methodological Answer:

  • In Vitro Assays :
    • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzimidazole derivatives show kinase inhibition) .
    • Dose-Response : Use 8-point IC50_{50} curves (0.1–100 μM) with positive controls (e.g., staurosporine for kinases) .
  • In Vivo Models : Administer via intraperitoneal injection (10 mg/kg) in rodent inflammation models and monitor biomarkers (e.g., TNF-α) .
  • Statistical Design : Apply randomized block designs with split-plot arrangements to account for batch variability .

Advanced: What methods elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 5-methyltetrazole with nitro or ethyl groups) and compare activities .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., tetrazole’s hydrogen-bonding capacity) .
  • 3D-QSAR : Build CoMFA/CoMSIA models with 30+ analogs to correlate steric/electronic fields with activity .

Advanced: How to assess environmental impact or degradation pathways?

Methodological Answer:

  • Fate Studies : Use OECD 308 guidelines to measure hydrolysis half-lives in water at varying pH (3–9) and UV-Vis spectroscopy to track photolysis .
  • Biotransformation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Ecotoxicity : Test algal growth inhibition (OECD 201) and Daphnia mortality (OECD 202) at 0.1–10 mg/L concentrations .

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